Product packaging for HIF-2a translation inhibitor(Cat. No.:CAS No. 882268-69-1)

HIF-2a translation inhibitor

Cat. No.: B2469772
CAS No.: 882268-69-1
M. Wt: 287.31
InChI Key: OOGAPDPPVHJYGJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hypoxia-Inducible Factors (HIFs) and Their Biological Significance

Hypoxia-inducible factors (HIFs) are a family of transcription factors that play a pivotal role in the cellular response to low oxygen levels, a condition known as hypoxia. nih.govviamedica.pl These proteins are master regulators of oxygen homeostasis in all metazoan species. nih.gov HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β or ARNT). nih.govviamedica.pl There are three known HIF-α isoforms (HIF-1α, HIF-2α, and HIF-3α) and three HIF-β isoforms. mdpi.com The stability and activity of the HIF-α subunit are tightly regulated by cellular oxygen concentration. viamedica.plnih.gov

Under normal oxygen conditions (normoxia), specific enzymes called prolyl hydroxylases (PHDs) use oxygen to hydroxylate conserved proline residues on the HIF-α subunit. nih.govwikipedia.org This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govwikipedia.org However, under hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-α to stabilize, accumulate in the nucleus, and dimerize with HIF-β. nih.govwikipedia.org This active HIF complex then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. wikipedia.org

The biological significance of HIFs is vast, as they regulate a wide array of physiological processes essential for cell survival and adaptation to hypoxia. nih.govviamedica.pl These processes include angiogenesis (the formation of new blood vessels), erythropoiesis (the production of red blood cells), glucose metabolism, and cell proliferation and survival. nih.govviamedica.plnovusbio.com By controlling these fundamental cellular functions, HIFs are crucial for normal development, wound healing, and the physiological response to ischemia. wikipedia.org However, the dysregulation of HIFs is also implicated in the pathology of numerous diseases, most notably cancer, where they contribute to tumor growth, metastasis, and resistance to therapy. nih.govnih.gov

The Unique Role of Hypoxia-Inducible Factor-2 Alpha (HIF-2α) in Cellular Physiology and Pathophysiology

While both HIF-1α and HIF-2α are key mediators of the hypoxic response, they exhibit distinct expression patterns, target gene specificities, and functional roles. mdpi.comnih.gov HIF-1α is ubiquitously expressed, whereas HIF-2α expression is more restricted, primarily found in endothelial cells, the lung, heart, and kidney. mdpi.comnih.gov The two isoforms also show different temporal responses to hypoxia; HIF-1α is typically associated with the acute response, while HIF-2α is more involved in the adaptation to chronic hypoxia. mdpi.comnih.gov

HIF-2α, also known as endothelial PAS domain protein 1 (EPAS1), plays a crucial role in several physiological processes. nih.govwikipedia.org It is essential for embryonic vascular remodeling and catecholamine homeostasis. mdpi.com In adults, HIF-2α is a key regulator of erythropoiesis through its control of the erythropoietin (EPO) gene. nih.gov It also influences iron metabolism and the maintenance of pluripotent stem cells.

In the context of pathophysiology, HIF-2α has emerged as a significant oncogene in several types of cancer. spandidos-publications.compnas.org Its overexpression is linked to poor prognosis in various solid tumors, including clear cell renal cell carcinoma (ccRCC), neuroblastoma, and non-small cell lung cancer. nih.govspandidos-publications.com In ccRCC, mutations in the VHL gene lead to the constitutive stabilization of HIF-α subunits, with HIF-2α being the primary driver of tumorigenesis. nih.govoncotarget.com HIF-2α promotes cancer progression by upregulating genes involved in angiogenesis (like VEGF), cell proliferation, and metastasis. nih.govpnas.org Furthermore, HIF-2α can enhance the expression of key receptor tyrosine kinases, contributing to autonomous tumor growth. pnas.org In some cancers, HIF-1α and HIF-2α can have opposing effects, with HIF-2α promoting tumor growth while HIF-1α may act as a tumor suppressor. nih.gov

Rationale for Pharmacological Targeting of HIF-2α Translation

The critical role of HIF-2α in driving the growth and progression of certain cancers makes it a compelling therapeutic target. pnas.orgpatsnap.com While strategies have been developed to inhibit HIF-2α by disrupting its dimerization with HIF-1β, targeting the translation of HIF-2α mRNA offers a distinct and promising pharmacological approach. patsnap.comersnet.org

The rationale for targeting HIF-2α translation stems from the discovery of a unique regulatory mechanism involving an iron-responsive element (IRE) located in the 5'-untranslated region (5'-UTR) of the HIF-2α mRNA. nih.govoncotarget.com This IRE is not present in the HIF-1α mRNA. jci.org Under normal cellular conditions, iron regulatory protein 1 (IRP1) binds to this IRE, repressing the translation of the HIF-2α message. nih.gov During hypoxia, the interaction between IRP1 and the HIF-2α IRE is disrupted, allowing for the efficient translation of HIF-2α and enabling the cell to mount a sustained response to low oxygen. nih.gov

This unique regulatory feature of HIF-2α presents an opportunity for selective pharmacological intervention. Small molecules that can enhance the binding of IRP1 to the HIF-2α IRE would selectively inhibit HIF-2α protein synthesis without affecting HIF-1α. nih.govjci.org This approach is particularly attractive because it circumvents the challenges of directly inhibiting a transcription factor, which has historically been difficult. By targeting the translation process, it is possible to decrease the levels of the HIF-2α protein itself, thereby preventing its downstream oncogenic effects. nih.gov

Preclinical studies have demonstrated the feasibility of this strategy. Small molecule inhibitors have been identified that selectively decrease HIF-2α translation in an mTOR-independent manner. nih.gov These compounds have been shown to reduce HIF-2α protein levels and the expression of its target genes in both normoxic and hypoxic conditions. nih.gov The specificity of this approach for HIF-2α offers the potential for a more targeted therapy with a reduced risk of off-target effects compared to broader HIF pathway inhibitors. patsnap.comjci.org

Research Findings on HIF-2α Translation Inhibitors

Several small molecules have been identified that selectively inhibit the translation of HIF-2α. These compounds typically work by enhancing the binding of Iron Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) within the 5'-untranslated region (UTR) of the HIF-2α mRNA. nih.gov This action prevents the ribosome from translating the mRNA into protein, thus reducing the levels of HIF-2α.

One of the pioneering compounds in this class is known as Compound 76 . nih.govresearchgate.net Research has shown that Compound 76 decreases both basal and hypoxia-induced HIF-2α protein expression in various cancer cell lines. nih.gov This effect is achieved without altering HIF-2α mRNA levels or the stability of the HIF-2α protein, and it functions independently of the mTOR signaling pathway. nih.govaxonmedchem.com The mechanism of action was confirmed by demonstrating that the compound's efficacy is dependent on the presence of IRP1; knocking down IRP1 expression abolishes the inhibitory effect of the compound. nih.gov

Another compound that has been investigated for its ability to inhibit HIF-2α translation is Tempol , a stable nitroxide. oncotarget.com Tempol activates IRP1, promoting its binding to the IRE in the HIF-2α 5'-UTR. oncotarget.com Studies in clear cell renal cell carcinoma (CCRCC) cell lines, which often have mutations in the VHL gene leading to HIF-2α stabilization, have shown that Tempol can effectively inhibit HIF-2α translation. oncotarget.com

The discovery and characterization of these HIF-2α translation inhibitors have provided valuable chemical tools to study the regulation of HIF-2α and have paved the way for the development of novel therapeutic strategies for cancers driven by HIF-2α. nih.govjci.org

Table 1: Investigational HIF-2α Translation Inhibitors

Compound Name Mechanism of Action Key Research Findings
Compound 76 Enhances the binding of IRP1 to the HIF-2α 5'-UTR IRE. nih.gov Selectively decreases HIF-2α protein expression in an mTOR-independent manner. nih.gov Abolishes the effect of the compound when IRP1 is knocked down. nih.gov

| Tempol | Activates IRP1 to bind to the HIF-2α 5'-UTR IRE. oncotarget.com | Shows therapeutic potential in human CCRCC cells expressing both HIF1α and HIF2α. oncotarget.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O4S2 B2469772 HIF-2a translation inhibitor CAS No. 882268-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAPDPPVHJYGJ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Hif 2α Translation Inhibition

Regulation of HIF-2α Messenger RNA (mRNA) Translation

The translation of HIF-2α mRNA is not constitutive but is instead subject to sophisticated regulation, primarily through sequences located in its 5′-untranslated region (5′-UTR). This region harbors a specific motif that acts as a molecular switch, allowing for the repression or de-repression of protein synthesis in response to intracellular iron levels.

Identification and Functional Characterization of the 5′-Untranslated Region (5′-UTR) of HIF-2α mRNA

The 5′-UTR of the HIF-2α mRNA has been identified as a critical regulatory hub for its translation. nih.govnih.gov Functional studies have demonstrated that this region is both necessary and sufficient to confer sensitivity to translational inhibitors. nih.gov Deletion analysis of the 5′-UTR has pinpointed a minimal region, specifically nucleotides 50–100, that is essential for this regulatory effect. nih.gov This segment of the 5′-UTR contains a highly structured RNA element that directly interacts with cellular machinery to control the initiation of translation. The functional importance of this region is underscored by the observation that its removal leads to the loss of translational repression.

The Iron-Responsive Element (IRE) as a Key Regulatory Motif within the HIF-2α 5′-UTR

Within the functionally critical region of the HIF-2α 5′-UTR lies a specific hairpin-like structure known as an Iron-Responsive Element (IRE). nih.govmdpi.com IREs are conserved stem-loop structures found in the untranslated regions of various mRNAs involved in iron metabolism. mdpi.comnih.gov The HIF-2α IRE conforms to the canonical features of this regulatory motif, including a highly conserved terminal loop. mdpi.com The presence of this IRE in the 5'-UTR of HIF-2α mRNA provides a direct link between cellular iron status and the synthesis of the HIF-2α protein. nih.govmdpi.com Under conditions of low intracellular iron, this IRE is recognized by specific RNA-binding proteins that inhibit the recruitment of the ribosomal machinery, thereby blocking translation. mdpi.com Conversely, when iron levels are high, these proteins are unable to bind the IRE, and translation of HIF-2α mRNA can proceed.

Role of Iron Regulatory Protein 1 (IRP1) in IRE-Mediated Translational Repression of HIF-2α

The primary trans-acting factor that binds to the HIF-2α IRE is Iron Regulatory Protein 1 (IRP1). nih.govnih.gov IRP1 is a bifunctional protein that, in the absence of a [4Fe-4S] cluster, functions as an RNA-binding protein with high affinity for IREs. researchgate.netnih.gov Under normoxic conditions and sufficient iron levels, IRP1 assembles an iron-sulfur cluster and functions as a cytosolic aconitase. researchgate.net However, in an iron-depleted state, IRP1 exists in its apo-form, which is capable of binding to the IRE in the 5′-UTR of HIF-2α mRNA. nih.govnih.gov This binding sterically hinders the assembly of the translation initiation complex, leading to potent repression of HIF-2α synthesis. nih.govmdpi.com Studies have shown that the knockdown of IRP1 expression abolishes the translational repression of HIF-2α, confirming its central role in this regulatory pathway. nih.govnih.gov While another iron regulatory protein, IRP2, exists, evidence suggests that IRP1 is the principal regulator of the HIF-2α IRE in many cell types. nih.gov

Isoform Specificity: Selective Inhibition of HIF-2α Translation Over HIF-1α

A key feature of certain HIF-2α translation inhibitors is their remarkable isoform specificity, selectively targeting HIF-2α while having minimal to no effect on the closely related HIF-1α isoform. nih.gov This selectivity is not achieved by targeting the HIF-2α protein itself—a strategy employed by other classes of HIF-2α inhibitors like Belzutifan which disrupt its dimerization with HIF-1β—but by exploiting a unique regulatory element within the HIF-2α mRNA sequence. patsnap.comresearchgate.net

The molecular basis for this isoform specificity lies in the 5'-untranslated region (5'-UTR) of the HIF-2α mRNA, which contains a functional Iron-Responsive Element (IRE). nih.gov This IRE is a specific stem-loop structure that is recognized and bound by Iron Regulatory Protein 1 (IRP1). When IRP1 binds to the HIF-2α IRE, it acts as a translational repressor, sterically hindering the assembly of the ribosomal machinery and thereby inhibiting protein synthesis. nih.gov The 5'-UTR of HIF-1α mRNA lacks this specific, functional IRE, meaning it is not subject to regulation by the IRP1/IRE system.

Small molecule inhibitors, such as the thienylhydrazone compound known as HIF-2α Translation Inhibitor (CAS 882268-69-1), have been developed to specifically enhance the binding of IRP1 to the HIF-2α IRE. nih.govsigmaaldrich.com By stabilizing this protein-RNA interaction, the inhibitors effectively lock the HIF-2α message in a translationally repressed state, leading to a significant decrease in HIF-2α protein levels. nih.govadooq.com This occurs without affecting HIF-2α mRNA transcription or the stability of the existing HIF-2α protein. adooq.comsigmaaldrich.com

Experimental evidence confirms this mechanism and its specificity:

Reporter Assays: Studies using luciferase reporters have shown that the HIF-2α 5'-UTR is both necessary and sufficient to confer sensitivity to these inhibitors. Attaching the HIF-2α 5'-UTR to a reporter gene makes its translation inhibitable by the compounds. nih.gov

IRP1 Knockdown: The inhibitory effect of these compounds is abolished when the expression of IRP1 is knocked down using shRNA, confirming that IRP1 is the essential mediator of their activity. nih.gov

Cell Line Studies: In cancer cell lines that exclusively express HIF-2α (like 786-O cells), these inhibitors effectively reduce HIF-2α protein levels and the expression of its target genes. sigmaaldrich.com In contrast, their effect on HIF-1α protein levels in cells expressing both isoforms is negligible. nih.gov

This elegant mechanism of action, which leverages a unique regulatory sequence present only in the HIF-2α transcript, provides a clear molecular rationale for the high degree of isoform specificity observed with this class of translational inhibitors.

Table 2: Research Findings on HIF-2α Isoform Specificity
FindingExperimental ApproachConclusionReference
Identification of a functional IRE in the 5'-UTR of HIF-2α mRNA.Bioinformatic analysis and biochemical binding assays.The HIF-2α transcript contains a unique regulatory element not found in HIF-1α. nih.gov
Small molecule inhibitors enhance the binding of IRP1 to the HIF-2α IRE.Cell-based screening and in vitro binding assays.The compounds' mechanism is to stabilize the IRP1-IRE complex. nih.govadooq.com
Inhibitor activity is dependent on the presence of the HIF-2α 5'-UTR.Luciferase reporter gene assays with chimeric mRNA constructs.The 5'-UTR of HIF-2α is the specific target element for inhibition. nih.gov
Knockdown of IRP1 abrogates the effect of the inhibitors.Lentiviral shRNA-mediated gene silencing in 786-O cells.IRP1 is the essential protein mediator for the inhibitors' function. nih.gov
Inhibitors decrease HIF-2α protein but not HIF-1α.Western blot analysis in various cancer cell lines.The compounds demonstrate high selectivity for the HIF-2α isoform at the translational level. nih.govnih.gov

Research Methodologies for Investigating Hif 2α Translation Inhibitors

In Vitro Experimental Paradigms

In vitro methodologies provide the foundational tools for the initial discovery, validation, and mechanistic characterization of HIF-2α translation inhibitors. These experimental systems range from large-scale screening of compound libraries to detailed cellular and molecular assays.

High-throughput screening (HTS) is a cornerstone for the initial identification of potential HIF-2α translation inhibitors from large and diverse chemical libraries. nih.govnih.govnih.gov These screens are typically designed to be rapid, scalable, and sensitive enough to detect subtle changes in HIF-2α activity.

A common HTS approach involves the use of cell-based reporter assays. For instance, renal clear cell carcinoma (RCC) cell lines, such as 786-O, which are deficient in the von Hippel-Lindau (VHL) tumor suppressor protein and thus exhibit constitutive HIF-2α activity, can be engineered to express a reporter gene like luciferase under the control of a Hypoxia-Response Element (HRE). researchgate.netresearchgate.net Potential inhibitors are identified by their ability to reduce the luciferase signal, indicating a downstream effect of diminished HIF-2α function.

The screening process often involves testing thousands of compounds from various sources, including commercial libraries and academic collections. nih.gov Hits from the primary screen are then subjected to secondary assays to confirm their activity and rule out false positives, such as compounds that directly inhibit the reporter enzyme. nih.gov

Screening StrategyDescriptionKey Features
Cell-Based Reporter Assay Utilizes engineered cell lines (e.g., 786-O) with an HRE-driven luciferase reporter to measure HIF-2α transcriptional activity.High-throughput, sensitive, reflects cellular activity.
Biochemical Assays In vitro translation systems to directly measure the synthesis of a reporter protein from an mRNA template containing the HIF-2α 5'-UTR. fishersci.comDirectly assesses translation, cell-free system. fishersci.com
Phenotypic Screening Screens for compounds that reverse a HIF-2α-dependent phenotype, such as cell proliferation or viability in specific cancer cell lines.Identifies compounds with desired cellular effects.

Following the identification of lead compounds from HTS, a battery of cell-based functional assays is employed to validate their activity and elucidate their mechanism of action.

HRE reporter systems are instrumental in quantifying the transcriptional activity of the HIF-2α/ARNT heterodimer. researchgate.netresearchgate.net These systems typically involve a plasmid containing multiple copies of a consensus HRE sequence upstream of a minimal promoter driving the expression of a reporter gene, most commonly firefly luciferase. researchgate.netresearchgate.netbosterbio.com

When a potential inhibitor of HIF-2α translation is introduced to cells expressing this reporter, a decrease in luciferase activity, relative to untreated controls, suggests that the compound is effectively reducing the amount of functional HIF-2α protein available to activate transcription. researchgate.netnih.gov To account for variations in transfection efficiency and cell number, a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected. researchgate.netnih.govnih.govspringernature.com

To specifically investigate the effect of a compound on the translation of HIF-2α mRNA, luciferase reporter constructs containing the 5' untranslated region (5'-UTR) of the HIF-2α mRNA can be utilized. The 5'-UTR of HIF-2α contains an Iron-Responsive Element (IRE) that is known to regulate its translation. nih.gov

In this assay, the HIF-2α 5'-UTR is cloned upstream of a luciferase reporter gene. A decrease in luciferase activity in the presence of a test compound, without a corresponding decrease in the reporter mRNA levels, provides strong evidence that the compound is inhibiting translation through a mechanism involving the 5'-UTR. nih.govresearchgate.net

AssayPrincipleApplication
HRE Reporter Assay Measures the transcriptional activity of HIF-2α by quantifying the expression of a luciferase gene under the control of HREs. researchgate.netresearchgate.netValidating the overall inhibitory effect of a compound on the HIF-2α pathway.
HIF-2α 5'-UTR Luciferase Assay Measures the translational efficiency of the HIF-2α mRNA by quantifying the expression of a luciferase gene fused to the HIF-2α 5'-UTR. nih.govresearchgate.netDetermining if a compound specifically inhibits the translation of HIF-2α mRNA.

Western Blotting is a fundamental technique used to directly measure the levels of HIF-2α protein in cells treated with potential inhibitors. nih.govresearchgate.netcellsignal.comnih.gov A significant reduction in the HIF-2α protein band in treated cells compared to controls provides direct evidence of the compound's efficacy. researchgate.net To ensure equal protein loading, the levels of a housekeeping protein, such as β-actin, are also measured. cellsignal.com

Cycloheximide (B1669411) chase assays are employed to determine if a compound affects the synthesis rate of the HIF-2α protein. wikipedia.orgnih.govnih.govresearchgate.net Cycloheximide is a potent inhibitor of eukaryotic protein synthesis. nih.govcellsignal.com By treating cells with cycloheximide, new protein synthesis is blocked, allowing for the observation of the degradation of existing proteins over time. wikipedia.orgnih.govresearchgate.net To assess the effect of a potential HIF-2α translation inhibitor, cells are pre-treated with the inhibitor before the addition of cycloheximide. If the inhibitor is indeed blocking translation, a faster depletion of the HIF-2α protein will be observed in the presence of the inhibitor compared to cycloheximide alone, as the replenishment of the protein pool has been prevented. wikipedia.orgnih.govresearchgate.net

To understand the broader impact of HIF-2α translation inhibitors on cellular gene expression, transcriptomic profiling techniques are utilized. These methods can confirm the on-target effects of the inhibitors by examining the expression of known HIF-2α target genes and can also reveal potential off-target effects.

Quantitative Real-Time PCR (qRT-PCR) is a targeted approach used to measure the mRNA levels of specific HIF-2α downstream target genes. nih.govresearchgate.netresearchgate.net A decrease in the expression of genes such as VEGFA, CCND1, and GLUT1 following treatment with an inhibitor serves as further validation of its on-target activity. researchgate.netnih.gov

Microarrays or RNA-sequencing (RNA-seq) provide a global view of the changes in gene expression induced by a HIF-2α translation inhibitor. These techniques can identify a broader set of HIF-2α-regulated genes and can help to elucidate the full spectrum of cellular processes affected by the inhibitor. nih.govnih.gov This comprehensive analysis can provide valuable insights into the compound's mechanism of action and its potential therapeutic applications.

TechniqueApplicationData Output
qRT-PCR Quantification of mRNA levels of specific HIF-2α target genes. nih.govresearchgate.netresearchgate.netRelative gene expression levels.
Microarray/RNA-seq Genome-wide analysis of changes in gene expression. nih.govnih.govComprehensive list of differentially expressed genes and pathways.

Bioinformatic Approaches for Mechanistic Deconvolution (e.g., Connectivity Map Analysis)

Bioinformatic approaches are pivotal in elucidating the mechanisms of action of novel HIF-2α translation inhibitors. One powerful tool in this domain is the Connectivity Map (CMap), a publicly available database of gene expression profiles from cultured human cells treated with a large number of small-molecule perturbagens. broadinstitute.org By comparing the gene expression signature of a cell line treated with a HIF-2α translation inhibitor to the signatures in the CMap database, researchers can identify functional similarities between the inhibitor and other well-characterized compounds. nih.govaacrjournals.org

This methodology was instrumental in linking the effects of certain small-molecule HIF-2α inhibitors to the anti-inflammatory prostaglandin (B15479496) J2 (PGJ2). nih.govaacrjournals.orgnih.gov Researchers found that the gene expression changes induced by three HIF-2α translation inhibitors (compounds 40, 41, and 76) in VHL-deficient 786-O renal cancer cells shared a strong resemblance to the gene expression signature of PGJ2. aacrjournals.org This connection suggested that PGJ2 might also inhibit HIF-2α translation, a hypothesis that was subsequently confirmed experimentally. nih.govnih.gov Further investigation revealed that both the novel inhibitors and PGJ2 function by promoting the binding of Iron Regulatory Protein-1 (IRP1) to a non-canonical Iron Responsive Element (IRE) within the 5'-untranslated region (5'-UTR) of the HIF-2α mRNA, thereby inhibiting its translation. nih.govnih.gov

This bioinformatic approach not only helped to deconvolute the mechanism of the newly discovered inhibitors but also identified an endogenous molecule with a similar function, providing deeper insights into the natural regulation of HIF-2α translation. nih.govnih.gov

Preclinical In Vivo Model Systems

Genetically Engineered Animal Models (e.g., VHL-deficient models, shRNA models)

Genetically engineered animal models are fundamental for studying the in vivo efficacy and physiological effects of HIF-2α translation inhibitors. Models with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene are particularly relevant, as VHL is a key negative regulator of HIF-α subunits. jci.orgnih.gov Loss of VHL function leads to the constitutive stabilization of HIF-2α, mimicking the molecular basis of VHL disease and a significant subset of clear cell renal cell carcinomas (ccRCC). jci.orgnih.govnih.gov

A murine model of Chuvash polycythemia, carrying a homozygous R200W mutation in the Vhl gene (VhlR200W/R200W), develops phenotypes such as polycythemia and pulmonary hypertension due to HIF-2α upregulation. researchgate.netnih.gov Treatment of these mice with the HIF-2α inhibitor MK-6482 (belzutifan) has been shown to reverse polycythemia and mitigate pulmonary hypertension, demonstrating the therapeutic potential of targeting HIF-2α in this genetic context. researchgate.netnih.gov Similarly, mice with a conditional knockout of the Egln1 gene (which encodes prolyl hydroxylase-2, another HIF regulator) in endothelial cells (Egln1Tie2Cre) exhibit severe pulmonary hypertension that can be reversed by treatment with the HIF-2α translation inhibitor C76. nih.gov

In addition to VHL-deficient models, RNA interference technologies, such as those using short hairpin RNA (shRNA), have been employed to reduce HIF-2α expression in vivo, which in turn has been shown to decrease tumor growth in preclinical cancer models. mdpi.com These genetically engineered models provide crucial platforms for validating the therapeutic concept of HIF-2α inhibition and for assessing the systemic and tissue-specific effects of inhibitor compounds.

Murine Xenograft Models in Oncological Research

Murine xenograft models, which involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice, are a cornerstone of preclinical oncological research for evaluating HIF-2α inhibitors. murigenics.comaltogenlabs.com These models are particularly valuable for studying cancers where HIF-2α is a known oncogenic driver, such as VHL-deficient clear cell renal cell carcinoma (ccRCC). mdpi.comnih.gov

In these models, the efficacy of HIF-2α inhibitors is typically assessed by measuring their impact on tumor growth over time. jci.orgjcancer.org For example, the growth of HIF-2α-dependent RCC xenografts has been shown to be inhibited by compounds like PT2385 and PT2399 (a precursor to belzutifan). jci.org The expression of HIF-2α is often a prerequisite for the sensitivity of these xenograft tumors to inhibitor therapy. nih.gov

Xenograft models allow for the investigation of a compound's ability to inhibit tumor growth and can also be used to study mechanisms of resistance. jci.org While some RCC-derived tumors show a response to HIF-2α inhibitors, others exhibit resistance, highlighting the heterogeneity of the disease. jci.org These models serve as a critical step in the translational pipeline, providing essential in vivo data on the anti-tumor activity of HIF-2α translation inhibitors before they advance to clinical trials. nih.govjci.org

Zebrafish Models for Developmental and Disease Phenotypes (e.g., VHL-associated phenotypes)

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for studying developmental processes and human diseases, including those associated with VHL deficiency. researchgate.net The high degree of conservation in the signaling pathways that regulate hypoxia, angiogenesis, and erythropoiesis between zebrafish and humans makes this model particularly relevant for investigating HIF-2α function and inhibition. jci.orgnih.gov

Inactivation of the vhl gene in zebrafish leads to the constitutive activation of HIF-2α orthologs, resulting in a phenotype that recapitulates several key aspects of human VHL disease. jci.orgnih.gov These include erythrocytosis (an abnormal increase in red blood cells) and pathological angiogenesis in the brain and retina. jci.orgnih.gov This vhl-/- mutant zebrafish model provides a unique in vivo platform for the preclinical evaluation of HIF-2α inhibitors. jci.org

Studies have shown that treating vhl-/- mutant zebrafish embryos with HIF-2α-specific inhibitors, such as compound 76, can effectively downregulate the expression of HIF target genes. jci.orgnih.gov This leads to a marked improvement in the disease-associated phenotypes, including the suppression of erythrocytosis and aberrant angiogenic sprouting. jci.orgnih.gov Furthermore, pharmacological inhibition of HIF-2α in this model has been observed to rescue compromised cardiac contractility and improve early survival rates. jci.orgnih.gov The amenability of zebrafish to small molecule screens makes them an excellent tool for identifying and validating novel HIF-2α inhibitors and for studying the in vivo consequences of their activity. jci.org

Rodent Models for Systemic Pathologies (e.g., Pulmonary Arterial Hypertension models)

Rodent models are indispensable for investigating the role of HIF-2α in systemic pathologies like pulmonary arterial hypertension (PAH) and for evaluating the therapeutic potential of HIF-2α inhibitors. nih.govahajournals.org Several distinct models are used to represent the range of stimuli that can induce PAH. nih.gov

Commonly used models include:

Monocrotaline (MCT)-induced PAH: In this model, rats are injected with monocrotaline, a plant alkaloid that causes endothelial injury in the pulmonary vasculature, leading to PAH. nih.govfrontiersin.org

Sugen 5416/hypoxia (SuHx)-induced PAH: This model involves the administration of a VEGF receptor inhibitor (Sugen 5416) combined with exposure to chronic hypoxia, which results in severe PAH with vascular lesions that closely resemble those seen in human patients. nih.govekb.eg

Chronic hypoxia exposure: Rodents exposed to prolonged periods of low oxygen (e.g., 10% oxygen) develop a milder form of pulmonary hypertension. frontiersin.orgekb.eg

Genetically engineered models: As mentioned previously, models like the Egln1Tie2Cre mice and VhlR200W/R200W mice develop PAH due to genetic alterations that lead to HIF-2α stabilization. nih.govnih.govahajournals.org

Studies utilizing these models have consistently shown that HIF-2α and its target genes are upregulated in the lung tissues of animals with PAH. nih.govfrontiersin.org Pharmacological inhibition of HIF-2α with compounds like C76 and PT2567 has demonstrated significant therapeutic effects, including the reduction of right ventricular systolic pressure, reversal of right ventricular hypertrophy, and inhibition of pulmonary vascular remodeling in both prevention and intervention settings. nih.govfrontiersin.orgjci.org These findings from diverse rodent models provide strong preclinical evidence supporting the inhibition of HIF-2α as a promising therapeutic strategy for PAH. nih.govjci.org

Rodent Model Inducing Stimulus Key Pathological Features Effect of HIF-2α Inhibition
Monocrotaline (MCT)Endothelial injury from pyrrolic metabolitesModest pulmonary vascular remodelingReversal of PAH and right heart failure
Sugen/Hypoxia (SuHx)VEGF receptor inhibition and hypoxiaSevere PAH with plexiform lesions and neointima formationReversal of severe PAH and right heart failure
Egln1Tie2CreEndothelial-specific knockout of PHD2Obliterative pulmonary vascular remodeling, neointima formationInhibition of vascular remodeling and right heart failure, improved survival
VhlR200W/R200WVHL gene mutationPolycythemia and pulmonary hypertensionReversal of polycythemia and mitigation of pulmonary hypertension

Proteomic and Interactomic Analyses for Target Validation (e.g., Global Proteomic Screens)

Proteomic and interactomic analyses are crucial for validating HIF-2α as a therapeutic target and for understanding the broader cellular impact of its inhibition. These approaches allow for a global assessment of changes in protein expression and protein-protein interactions following the administration of a HIF-2α translation inhibitor.

While specific global proteomic screens for HIF-2α translation inhibitors are not extensively detailed in the provided context, the general principle involves using techniques like mass spectrometry to compare the proteomes of cells or tissues in the presence and absence of the inhibitor. This can confirm the on-target effect of the inhibitor by observing a decrease in the levels of HIF-2α itself and its known downstream target proteins.

More broadly, these analyses help to:

Validate Target Engagement: Confirming that the inhibitor reduces the levels of HIF-2α and its direct transcriptional targets (e.g., VEGF, EPO, Endothelin-1). researchgate.netnih.gov

Identify Novel Downstream Effectors: Uncovering previously unknown proteins and pathways that are regulated by HIF-2α, thereby providing new insights into its biological functions.

Elucidate Mechanisms of Action: Understanding how the inhibition of HIF-2α translation leads to observed physiological effects, such as reduced cell proliferation or angiogenesis. mdpi.com

Discover Biomarkers: Identifying proteins whose expression levels change in response to treatment, which could potentially be used as biomarkers of drug activity in clinical settings.

Interactomic studies, which map the protein-protein interaction networks involving HIF-2α, are also critical. HIF-2α functions as part of a heterodimer with the ARNT (HIF-1β) subunit. patsnap.com Understanding how translation inhibitors affect the availability of the HIF-2α protein for this and other interactions is key to fully comprehending their mechanism of action. Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify proteins that interact with HIF-2α and to determine if these interactions are modulated by inhibitor treatment.

Preclinical Efficacy and Therapeutic Potential of Hif 2α Translation Inhibitors

Preclinical Impact in Renal Cell Carcinoma

Clear cell renal cell carcinoma (ccRCC) is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. targetedonc.comaacrjournals.org This genetic alteration leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, which drives tumor development and progression. aacrjournals.orgnih.govnih.gov Consequently, targeting HIF-2α has become a primary strategy for treating VHL-deficient ccRCC.

In preclinical studies, selective HIF-2α antagonists have demonstrated potent anti-tumor activity in VHL-deficient ccRCC models. The inhibition of HIF-2α has been shown to be not only necessary but also sufficient to suppress tumor formation by VHL-deficient renal carcinoma cells in vivo. nih.gov

Small molecules such as PT2385 and PT2399, which function by allosterically blocking the dimerization of HIF-2α with its partner ARNT/HIF-1β, have been extensively evaluated. aacrjournals.orgnih.gov In xenograft models using human ccRCC cell lines like 786-O and A498, which are VHL-deficient, treatment with these inhibitors led to dramatic tumor regressions. aacrjournals.orgnih.gov For instance, PT2385 was shown to cause significant tumor growth inhibition in both 786-O and A498 xenografts. aacrjournals.org Similarly, the compound PT2399 also induced tumor regression in mouse models of primary and metastatic VHL-defective ccRCC. nih.gov The efficacy of these compounds extends to patient-derived xenograft (PDX) models, where PT2385 completely inhibited tumor growth in a model derived from a patient whose cancer had progressed after treatment with standard therapies. aacrjournals.org Another novel inhibitor, AB521, also resulted in a dose-dependent reduction in tumor size in RCC tumor xenograft models. mdpi.com

CompoundModelKey FindingsReference
PT2385786-O & A498 ccRCC XenograftsInhibited tumor growth and caused tumor regressions. aacrjournals.org
PT2385Patient-Derived ccRCC XenograftCompletely inhibited tumor growth. aacrjournals.org
PT2399Primary & Metastatic VHL-defective ccRCC mouse modelsCaused tumor regression in an on-target fashion. nih.gov
AB521RCC Xenograft ModelsDose-dependent reduction in tumor size. mdpi.com
HIF2α shRNA786-O ccRCC XenograftsSuppressed tumor growth. nih.gov

The anti-tumor effects of HIF-2α inhibitors are a direct result of their ability to modulate the expression of HIF-2α target genes that are crucial for cancer cell survival and proliferation. jkcvhl.comresearchgate.netnih.gov In VHL-deficient ccRCC cells, HIF-2α constitutively drives the transcription of genes involved in angiogenesis, cell cycle progression, and glucose metabolism. aacrjournals.orgnih.gov

InhibitorModel SystemDownregulated GenesReference
PT2385786-O cells & xenograftsVEGF-A, CCND1, PAI-1, GLUT1, CXCR4 aacrjournals.org
PT2385A498 xenograftsVEGF-A, CCND1, CXCR4 aacrjournals.org
Generic HIF-2α inhibitorsVHL-deficient ccRCC cellsVEGF, PDGF, CAIX, Oct4 jkcvhl.comresearchgate.net

Preclinical Efficacy in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension (PAH) is a progressive disease characterized by the remodeling of pulmonary arterioles, leading to increased pulmonary vascular resistance, right heart failure, and death. nih.govatsjournals.org Emerging evidence points to a pivotal role for HIF-2α signaling in the pathogenesis of PAH, making it a promising therapeutic target. frontiersin.orgjci.org

Upregulation of HIF-2α and its target genes has been observed in the lung tissues of both human PAH patients and in multiple rodent models of the disease. nih.govatsjournals.orglatrobe.edu.aunih.gov Preclinical studies using selective HIF-2α inhibitors have demonstrated the ability to not only prevent but also reverse the hallmark features of PAH.

In several distinct rodent models of severe PAH, including Sugen 5416/hypoxia- and monocrotaline-exposed rats, pharmacological inhibition of HIF-2α with the compound C76 led to a significant reversal of pulmonary vascular remodeling. nih.govatsjournals.orgnih.gov This included the inhibition of obliterative vascular remodeling, neointima formation, and occlusive vascular lesions. nih.gov The therapeutic effect is linked to the inhibition of endothelial-to-mesenchymal transition (EndMT), a process implicated in vascular remodeling that is driven by HIF-2α. nih.gov Other HIF-2α inhibitors, such as PT2567 and MK-6482 (Belzutifan), have also been shown to attenuate pulmonary vascular remodeling and reduce pulmonary vascular hemodynamics in preclinical models. frontiersin.orgresearchgate.net

The progressive increase in pulmonary artery pressure in PAH places a significant strain on the right ventricle, leading to hypertrophy, dysfunction, and eventual failure, which is the primary cause of mortality. ahajournals.orgeurekalert.org Targeting the underlying vascular pathology with HIF-2α inhibitors has shown direct benefits for right heart function in preclinical models.

Treatment with the HIF-2α inhibitor C76 in rodent PAH models resulted in a marked reduction in right ventricular systolic pressure and a decrease in right ventricular hypertrophy. nih.govatsjournals.orglatrobe.edu.aunih.gov Furthermore, C76 treatment prevented the development of right heart failure and cardiac fibrosis, ultimately promoting survival in these models. nih.govatsjournals.org Similarly, the second-generation inhibitor MK-6482 mitigated pulmonary hypertension and normalized the movement of the cardiac interventricular septum in a murine model of Chuvash polycythemia, a disease that presents with elevated HIF-2α and PAH. researchgate.net These findings underscore the potential of HIF-2α inhibition to not only address the pulmonary vasculature but also to reverse the consequential and life-threatening cardiac effects of PAH. nih.govnih.gov

CompoundPAH ModelKey Cardiopulmonary FindingsReference
C76Egln1Tie2Cre mice; Sugen 5416/hypoxia rats; Monocrotaline ratsReversed pulmonary vascular remodeling, reduced RV systolic pressure and hypertrophy, prevented right heart failure. nih.govatsjournals.orgnih.gov
MK-6482VhlR200W mice; Irp1-KO miceDecreased right ventricular pressures, mitigated pulmonary hypertension, normalized interventricular septum movement. researchgate.net
PT2567Sugen 5416/hypoxia ratsReduced hemodynamic parameters related to PH development. frontiersin.org

Modulation of Biological Processes

HIF-2α translation inhibitors exert their therapeutic effects by intervening in fundamental biological processes that are hijacked by disease. The core mechanism for many of these inhibitors is the disruption of the functional HIF-2α transcription factor complex. nih.gov HIF-2α requires heterodimerization with HIF-1β (also known as ARNT) to bind to DNA and activate gene transcription. onclive.commdpi.com Small molecule inhibitors like PT2385, PT2399, and Belzutifan bind to a pocket within the PAS-B domain of the HIF-2α protein, inducing a conformational change that prevents its dimerization with ARNT. aacrjournals.orgnih.gov This effectively blocks the transcription of HIF-2α target genes. jkcvhl.com

Another class of compounds functions at the level of mRNA translation. nih.gov These inhibitors were identified to selectively decrease HIF-2α translation by enhancing the binding of Iron Regulatory Protein 1 (IRP1) to an Iron-Responsive Element (IRE) located within the 5'-untranslated region (UTR) of the HIF-2α messenger RNA. nih.gov This enhanced binding represses the translation of the HIF-2α message into protein, thereby reducing HIF-2α levels and the expression of its downstream target genes. nih.govsigmaaldrich.com

By either blocking dimerization or inhibiting translation, these compounds effectively shut down the HIF-2α signaling pathway. This leads to the modulation of critical cellular processes such as angiogenesis (through decreased VEGF expression), cell proliferation (via reduced Cyclin D1), and altered cellular metabolism (through downregulation of GLUT1). aacrjournals.orgnih.gov In the context of PAH, HIF-2α inhibition has been shown to reduce the paracrine effect of dysfunctional endothelial cells on the proliferation of pulmonary artery smooth muscle cells. nih.gov

Regulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a fundamental process for tumor growth and metastasis, and it is heavily regulated by hypoxia-inducible factors. tandfonline.com HIF-2α, in particular, is a master regulator of genes that promote angiogenesis, such as vascular endothelial growth factor (VEGF). jkcvhl.compatsnap.com The inhibition of HIF-2α, therefore, presents a direct strategy to disrupt tumor vascularization.

Preclinical studies have consistently demonstrated the anti-angiogenic properties of HIF-2α inhibitors. In models of clear cell renal cell carcinoma, where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated leading to HIF-2α accumulation, these inhibitors have shown significant efficacy. nih.govnih.gov The small-molecule inhibitor PT2385 was found to suppress the expression of HIF-2α-dependent genes, including VEGF-A, in ccRCC cell lines and tumor xenografts. aacrjournals.org Similarly, the related compound PT2399 caused tumor regression in preclinical mouse models of pVHL-defective ccRCC, an effect attributed to its on-target inhibition of HIF-2α and subsequent blockade of angiogenesis. h1.coyoutube.com

The therapeutic potential of targeting HIF-2α-mediated angiogenesis extends beyond oncology. Researchers are exploring HIF-2α inhibitors for retinal diseases characterized by pathological blood vessel growth, such as wet age-related macular degeneration (AMD) and diabetic retinopathy. patsnap.com In these conditions, hypoxia-driven HIF-2α activity leads to the overproduction of VEGF. patsnap.com By blocking HIF-2α, these inhibitors could potentially reduce abnormal neovascularization and preserve vision. patsnap.com A preclinical study using the HIF inhibitor 32-134D has shown promise in treating experimental choroidal neovascularization, further supporting this therapeutic avenue. pnas.org

CompoundModel SystemKey Angiogenesis-Related FindingsReference
PT2385ccRCC cell lines and xenograftsInhibited expression of the pro-angiogenic gene VEGF-A. aacrjournals.org
PT2399Mouse models of pVHL-defective ccRCCCaused tumor regression, partly through anti-angiogenic mechanisms. h1.co
AB521RCC tumor xenograft modelsResulted in a dose-dependent reduction in tumor size by disrupting HIF-2α target gene expression. mdpi.comnih.gov
32-134DExperimental choroidal neovascularizationDemonstrated therapeutic efficacy in a model of ocular vascular disease. pnas.org

Influence on Cellular Proliferation and Differentiation

Preclinical data have validated the anti-proliferative effects of HIF-2α inhibitors. The compound PT2385 was shown to suppress genes essential for tumor growth and proliferation in ccRCC models. nih.gov Specifically, it inhibited the expression of cyclin D1, a critical protein that governs the progression of the cell cycle. aacrjournals.org This molecular effect translated into potent anti-tumor activity in animal models, where PT2385 treatment led to dramatic tumor growth inhibition and, in some cases, regression. aacrjournals.org These findings underscore the role of HIF-2α as a primary oncogenic driver in ccRCC and establish that its direct inhibition can effectively control tumor cell proliferation. nih.govjkcvhl.com

The influence of HIF-2α extends to cellular differentiation, particularly in the context of stem cells. Studies have indicated that HIF-2α activity can act as a barrier to myogenic differentiation, the process by which muscle stem cells develop into mature muscle fibers. nih.govnih.gov This suggests a complex role for HIF-2α in maintaining a less differentiated, or stem-like, state in certain cell types.

CompoundModel SystemKey Proliferation/Differentiation-Related FindingsReference
PT2385ccRCC cell lines and xenograftsInhibited expression of the cell cycle regulator cyclin D1, leading to tumor regression. aacrjournals.orgnih.gov
BelzutifanccRCC xenograftsDemonstrated potent anti-tumor efficacy, validating HIF-2α as a key driver of proliferation. nih.gov
General HIF-2α InhibitionMuscle stem cellsInhibition of HIF-2α can promote myogenic differentiation. nih.govnih.gov

Role in Inflammation Resolution

The interplay between hypoxia, HIF-2α, and inflammation is a growing area of research. Emerging evidence suggests that HIF-2α activation can promote a pro-inflammatory state. In preclinical liver disease models where the VHL protein was disrupted, the resulting activation of HIF-2α led to a rapid and direct increase in liver inflammation and fibrosis. nih.gov This inflammatory response was characterized by the upregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Notably, IL-6 has been identified as a direct transcriptional target of HIF-2α in macrophages, providing a mechanistic link between HIF-2α and the inflammatory cascade. nih.gov

In the context of cancer, HIF-2α contributes to an immunosuppressive tumor microenvironment, which helps tumors evade the immune system. mdpi.comaacrjournals.org HIF-2α inhibition has been shown to reverse some of these immunosuppressive features. For instance, in in vitro models of tumor-associated macrophages (TAMs), which are key drivers of immune suppression, HIF-2α inhibitors could reverse the expression of pro-tumorigenic genes and the secretion of suppressive chemokines. arcusbio.com These findings suggest that by blocking HIF-2α, it may be possible to dampen inflammation and restore anti-tumor immunity, thereby contributing to inflammation resolution within the tumor microenvironment.

ContextKey Findings on HIF-2α and InflammationReference
Liver Disease Model (VHL disruption)HIF-2α activation directly induced liver inflammation and increased pro-inflammatory cytokines (IL-1β, IL-6). nih.gov
Tumor MicroenvironmentHIF-2α contributes to an immunosuppressive environment; its inhibition may reverse immune evasion. aacrjournals.org
In Vitro Macrophage ModelHIF-2α inhibition reversed pro-tumorigenic gene expression and chemokine secretion in M2-polarized macrophages. arcusbio.com

Impact on Stem Cell Biology (e.g., Satellite Cell Quiescence and Muscle Regeneration)

HIF-2α plays a pivotal and nuanced role in the biology of adult stem cells, particularly muscle satellite cells (SCs), which are essential for skeletal muscle repair and regeneration. nih.govnih.gov Research has revealed that SCs reside in a naturally hypoxic niche within muscle tissue and express HIF-2α. nih.gov This expression is not merely incidental; HIF-2α is a key regulator that maintains the long-term health and function of the SC pool. It achieves this by actively promoting a state of quiescence (a reversible state of cellular dormancy) and supporting self-renewal, while simultaneously preventing premature myogenic differentiation. nih.govnih.gov

The long-term consequences of disrupting this balance are significant. Genetic ablation of HIF-2α in preclinical models resulted in the gradual depletion of the satellite cell population, which ultimately led to a failure of muscle regeneration over time. nih.gov

Paradoxically, while sustained HIF-2α activity is crucial for stem cell maintenance, transient inhibition can be therapeutically beneficial. Studies have shown that the short-term pharmacological inhibition of HIF-2α can actually accelerate the process of muscle regeneration following injury. nih.govnih.gov This occurs because blocking HIF-2α temporarily releases the brakes on SCs, prompting them to proliferate and differentiate more readily to form new muscle fibers. nih.gov Mechanistically, HIF-2α has been shown to exert its influence on SC quiescence and self-renewal by activating the expression of the Spry1 gene. nih.gov This dual role highlights the context-dependent therapeutic potential of HIF-2α inhibitors in regenerative medicine.

Manipulation of HIF-2αModel SystemImpact on Satellite Cell Biology and Muscle RegenerationReference
Sustained HIF-2α activityMuscle satellite cells (in vivo)Maintains quiescence, promotes self-renewal, and blocks differentiation, preserving the stem cell pool. nih.govnih.gov
Genetic ablation of HIF-2αMouse modelsLed to long-term depletion of satellite cells and impaired regenerative capacity. nih.gov
Transient pharmacological inhibitionMouse models of muscle injuryAccelerated muscle regeneration by promoting satellite cell proliferation and differentiation. nih.govnih.gov

Regulatory Networks and Biological Contexts Influencing Hif 2α Translation Inhibition

Context-Dependent Roles and Interplay of HIF-1α and HIF-2α in Disease Pathogenesis

Hypoxia-inducible factors (HIFs) are critical mediators of the cellular response to low oxygen levels (hypoxia), a common feature in the microenvironment of solid tumors. nih.gov The two best-characterized alpha subunits, HIF-1α and HIF-2α, were initially thought to have largely overlapping functions. However, emerging evidence from genome-wide analyses, genetically engineered models, and systems biology has revealed that they possess unique and sometimes opposing roles in both normal physiology and disease states. nih.gov

While both HIF-1α and HIF-2α are heterodimeric transcription factors that share a common β subunit (ARNT) and bind to similar hypoxia-response elements (HREs) in target genes, their expression patterns and specific downstream targets can differ significantly depending on the cell type and the specific pathological context. nih.govaacrjournals.org Generally, HIF-1α is ubiquitously expressed and is a key regulator of the acute response to hypoxia, primarily driving metabolic adaptation through the upregulation of glycolytic enzymes. mdpi.comresearchgate.net In contrast, HIF-2α expression is more restricted to specific cell types, such as endothelial cells, and is often associated with more chronic or prolonged hypoxic conditions, regulating processes like angiogenesis and cell proliferation. mdpi.comresearchgate.net

In the context of cancer, the differential roles of HIF-1α and HIF-2α are particularly evident. For instance, in renal clear cell carcinoma (RCC), where the von Hippel-Lindau (VHL) tumor suppressor is frequently mutated, leading to constitutive stabilization of HIF-α subunits, HIF-2α is considered the primary oncogenic driver, promoting tumor growth and proliferation. nih.govaacrjournals.org Conversely, HIF-1α has been shown to have tumor-suppressive effects in this specific cancer type. nih.gov This highlights a critical aspect of their interplay: the balance between HIF-1α and HIF-2α activity can significantly influence tumor progression and aggressiveness. nih.gov In some cancers, such as gastric cancer and glioma, the prognosis is correlated with only one of the HIF-α subunits, suggesting a predominant role for that specific isoform in those malignancies. nih.gov

The distinct functions of HIF-1α and HIF-2α can be attributed to several factors, including the regulation of unique target genes and their interactions with other key oncoproteins and tumor suppressors, such as c-Myc and p53. nih.gov For example, HIF-1α can antagonize the function of the oncoprotein c-Myc, leading to cell cycle arrest, whereas HIF-2α can enhance c-Myc's transcriptional activity, thereby promoting proliferation. nih.govnih.gov This differential regulation of c-Myc is a key determinant of their opposing effects on tumor growth in certain contexts.

The following table summarizes the distinct and overlapping roles of HIF-1α and HIF-2α in various disease contexts.

FeatureHIF-1αHIF-2αShared Roles
Expression UbiquitousRestricted to specific cell types (e.g., endothelial cells)Both can be stabilized under hypoxic conditions
Hypoxic Response Primarily acute responseAssociated with chronic/prolonged hypoxiaRegulation of genes involved in adapting to low oxygen
Primary Functions Glycolytic metabolismAngiogenesis, erythropoiesis, cell proliferationPromotion of angiogenesis through VEGF induction
Role in RCC Often tumor-suppressivePrimary oncogenic driverBoth are stabilized due to VHL mutation
Interaction with c-Myc AntagonisticSynergisticBoth can influence cell cycle progression
Prognostic Value Varies by cancer typeVaries by cancer typeHigh expression of either can be associated with poor prognosis

Interplay with Cellular Iron Homeostasis and Metabolism

Cellular iron homeostasis is intricately linked with the HIF-2α signaling pathway. Iron is an essential cofactor for the prolyl hydroxylase domain (PHD) enzymes that target HIF-α subunits for degradation under normoxic conditions. nih.gov Therefore, intracellular iron levels directly influence the stability and activity of HIF-2α.

Under conditions of iron deficiency, the activity of PHDs is reduced, leading to the stabilization of HIF-2α. nih.gov Stabilized HIF-2α then translocates to the nucleus and transcriptionally upregulates genes involved in increasing iron uptake and mobilization. nih.gov Key target genes of HIF-2α in this context include:

Divalent Metal Transporter 1 (DMT1): An apical iron transporter in duodenal enterocytes responsible for the absorption of dietary non-heme iron. nih.govpnas.org

Duodenal Cytochrome b (Dcytb): A ferric reductase that reduces dietary ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), the form that can be transported by DMT1. nih.gov

Ferroportin (FPN): The only known cellular iron exporter, responsible for releasing iron from enterocytes and macrophages into the circulation. nih.govresearchgate.net

This HIF-2α-mediated response is a crucial physiological mechanism to counteract iron deficiency by enhancing intestinal iron absorption. umich.edujci.org Conversely, in states of iron overload, increased intracellular iron levels promote PHD activity, leading to the degradation of HIF-2α and a subsequent decrease in the expression of these iron transport genes, thereby limiting further iron absorption. researchgate.net

The interplay between HIF-2α and iron metabolism is also critical in the pathophysiology of iron overload disorders such as hereditary hemochromatosis and β-thalassemia. pnas.orgumich.edu In these conditions, dysregulated HIF-2α signaling can contribute to excessive iron absorption and subsequent tissue iron accumulation. pnas.org For instance, in mouse models of β-thalassemia, intestinal hypoxia leads to the activation of HIF-2α and increased DMT1 expression, contributing to iron overload. pnas.org

Furthermore, the regulation is bidirectional. Iron regulatory proteins (IRPs), which sense cellular iron levels, can post-transcriptionally regulate HIF-2α mRNA. The HIF-2α mRNA contains an iron-responsive element (IRE) in its 5' untranslated region, which can be bound by IRP1, potentially repressing its translation. nih.gov However, during iron deficiency, the dominant effect appears to be the stabilization of the HIF-2α protein due to decreased PHD activity. nih.gov

ConditionCellular Iron StatusPHD ActivityHIF-2α StabilityExpression of Iron Transporters (DMT1, Dcytb, FPN)Intestinal Iron Absorption
Iron Deficiency LowDecreasedIncreasedUpregulatedIncreased
Iron Replete NormalNormalLowBasalNormal
Iron Overload HighIncreasedDecreasedDownregulatedDecreased

Crosstalk with Upstream and Downstream Signaling Cascades

The activity and translational regulation of HIF-2α are not solely dependent on oxygen and iron levels but are also modulated by a complex network of signaling pathways. This crosstalk allows for the integration of various cellular cues to fine-tune the hypoxic response.

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently activated in cancer. nih.gov This pathway has been shown to influence HIF-α protein expression, often by increasing the rate of its mRNA translation. nih.gov The activation of the PI3K/AKT pathway can be triggered by various growth factors and cytokines. nih.gov

While the PI3K/AKT pathway is known to regulate both HIF-1α and HIF-2α, the specific mechanisms and dependencies can differ. aacrjournals.org Some studies suggest that the PI3K/AKT pathway preferentially regulates HIF-1α, with less apparent effect on HIF-2α in certain cell types. nih.gov However, in other contexts, such as neuroblastoma, PI3K signaling is required for HIF-2α mRNA and protein expression. aacrjournals.org This regulation can be independent of AKT and mTORC1 but may rely on mTORC2 signaling. aacrjournals.org

The activation of the PI3K/AKT pathway can enhance HIF-1α translation through the mammalian target of rapamycin (B549165) (mTOR). nih.govspandidos-publications.com In the case of HIF-2α, studies in renal cell carcinoma have shown that its expression is dependent on mTORC2 but independent of mTORC1. nih.gov This differential regulation by mTOR complexes provides another layer of specificity to the control of HIF-α isoforms. The connection between PI3K/AKT and HIF-2α is significant as it links growth factor signaling directly to the hypoxic response, allowing for the coordination of cell proliferation and adaptation to the tumor microenvironment.

HIF-2α has a profound impact on cell cycle progression through its interaction with key cell cycle regulators. A notable example is its interplay with the oncoprotein c-Myc. In contrast to HIF-1α, which often antagonizes c-Myc function, HIF-2α has been shown to enhance c-Myc transcriptional activity. nih.govnih.gov This is achieved, in part, by stabilizing the c-Myc/MAX heterodimer, which promotes the binding of c-Myc to the promoters of its target genes. frontiersin.org As a result, HIF-2α can promote the expression of c-Myc target genes involved in cell cycle progression, such as Cyclin D and E2F1. nih.govnih.gov

E2F1, a transcription factor crucial for the G1/S transition, has been identified as a direct regulator of HIF-2α gene expression. nih.gov The HIF-2α promoter contains binding sites for E2F1, and the expression of HIF-2α can be induced by growth factors in an E2F1-dependent manner. nih.gov This creates a positive feedback loop where HIF-2α can enhance the activity of c-Myc, which in turn can promote E2F1 activity, and E2F1 can then drive the expression of HIF-2α. This regulatory circuit suggests that HIF-2α expression can be controlled in a cell-cycle-dependent manner and in response to oncogenic signaling. researcher.lifenih.gov

Furthermore, HIF-2α has been shown to upregulate Cyclin D1, a key protein that drives cells through the G1 phase of the cell cycle. researchgate.netaacrjournals.org In renal cell carcinoma cells, silencing of HIF-2α leads to a decrease in Cyclin D1 and c-Myc expression, and an increase in the cell cycle inhibitor p21, resulting in G1/G0 arrest. aacrjournals.org

RegulatorEffect of HIF-2αConsequence
c-Myc Enhances transcriptional activityPromotes expression of proliferation-associated genes
E2F1 Expression is regulated by E2F1Links HIF-2α to cell cycle control and oncogenic signals
Cyclin D Upregulates expressionPromotes G1/S phase transition and cell proliferation

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. nih.gov There is extensive crosstalk between the HIF and NF-κB signaling pathways, with each pathway capable of influencing the other. nih.govdundee.ac.uk This interaction is particularly relevant in the context of cancer, where chronic inflammation is a key feature of the tumor microenvironment. mdpi.com

The relationship between HIF-2α and NF-κB is complex and can be context-dependent. In some settings, NF-κB has been shown to be a direct modulator of HIF expression. nih.gov For example, in acute kidney injury, NF-κB activation can induce HIF-2α expression in renal tubular cells. nih.gov On the other hand, HIFs can also regulate NF-κB activity. While much of the research has focused on HIF-1α's ability to restrict NF-κB transcriptional activity under inflammatory conditions, HIF-2α has also been associated with NF-κB. nih.govmdpi.com However, the precise mechanisms and functional consequences of the HIF-2α/NF-κB interaction are still being elucidated.

The crosstalk between these two pathways allows for the coordination of cellular responses to both hypoxia and inflammatory stimuli, which are often present concurrently in pathological conditions like cancer. mdpi.com This interplay can influence a wide range of cellular processes, including cell survival, proliferation, and the production of inflammatory mediators.

The Notch signaling pathway is an evolutionarily conserved pathway that plays a crucial role in cell fate determination, proliferation, and differentiation during development and in adult tissues. nih.gov Dysregulation of Notch signaling is implicated in various diseases, including cancer. There is a bidirectional crosstalk between the HIF and Notch signaling pathways.

Hypoxia, through the action of HIFs, can regulate Notch signaling. Both HIF-1α and HIF-2α can interact with the promoters of Notch target genes such as HEY1 and HEY2. mdpi.com Furthermore, HIFs can synergize with the Notch co-activator MAML1 to enhance Notch activity. nih.gov

Conversely, Notch signaling can also regulate the expression of HIF-α subunits. In certain tumor cells, Notch activation has been shown to transcriptionally upregulate HIF-2α. nih.govmdpi.com This may be part of a "HIF-1α-to-HIF-2α switch," where the initial acute hypoxic response driven by HIF-1α transitions to a more sustained response characterized by HIF-2α signaling. mdpi.com In glioma stem cells, HIF-1α and HIF-2α have been shown to differentially regulate Notch signaling through competitive binding to the Notch intracellular domain (NICD), with HIF-1α enhancing and HIF-2α repressing Notch activity. nih.gov This context-dependent interaction highlights the complexity of the crosstalk between these two major signaling pathways.

Advancing Research on Hif 2α Translation Inhibitors

Strategies for Lead Compound Optimization and Discovery

The discovery of HIF-2α inhibitors has been propelled by structural analyses that identified a ligandable pocket within the PAS-B domain of the HIF-2α protein. nih.govaacrjournals.org This vulnerability allows small molecules to bind and induce a conformational change that prevents HIF-2α from forming a functional heterodimer with its partner, HIF-1β (also known as ARNT), thereby inhibiting its transcriptional activity. nih.govnih.gov The development of initial lead compounds, such as PT2399 and PT2385, paved the way for more potent and selective second-generation inhibitors like belzutifan. nih.govtargetedonc.com

Current strategies for discovering and optimizing new lead compounds are multifaceted, integrating computational methods with established medicinal chemistry techniques. patsnap.comupmbiomedicals.com

Structure-Based Drug Design: This rational approach uses the three-dimensional structure of the HIF-2α PAS-B domain to guide the design of new molecules. digitellinc.comacs.org By understanding the inhibitor-protein interactions through methods like X-ray crystallography and NMR, researchers can make precise modifications to a compound's chemical structure to improve its binding affinity and efficacy. patsnap.comacs.org

Virtual and High-Throughput Screening: Researchers utilize large chemical libraries, such as the NCI database, for virtual screening campaigns against the PAS-B domain's internal cavity. nih.govresearchgate.net This computational approach, coupled with molecular docking and dynamics simulations, helps identify novel chemical scaffolds with the potential to bind to the target. nih.govresearchgate.net Hits from these screenings are then synthesized and evaluated in biological assays. upmbiomedicals.com

Table 1: Strategies for HIF-2α Inhibitor Discovery and Optimization
StrategyDescriptionKey MethodologiesObjectiveReference
Structure-Based DesignUtilizing the 3D structure of the HIF-2α PAS-B domain to rationally design inhibitors with improved binding.X-ray Crystallography, NMR Spectroscopy, Molecular ModelingEnhance binding affinity and selectivity. digitellinc.comacs.org
Virtual ScreeningComputationally screening large compound libraries to identify potential new inhibitor scaffolds.Molecular Docking, Molecular Dynamics (MD) Simulations, MM-GBSA CalculationsIdentify novel hits from extensive databases. nih.govresearchgate.net
Lead OptimizationChemically modifying lead compounds to improve their overall drug-like properties.Combinatorial Chemistry, ADME Assays, Pharmacokinetic ProfilingImprove efficacy, selectivity, and metabolic stability. patsnap.comupmbiomedicals.com

Identification and Characterization of Resistance Mechanisms in Preclinical Models

Despite the success of HIF-2α inhibitors, the emergence of drug resistance is a significant clinical challenge. nih.govnih.gov Preclinical models, including patient-derived xenografts (PDXs) and resistant cell lines, have been instrumental in identifying the mechanisms that allow cancer cells to evade treatment. nih.govnih.gov

Key resistance mechanisms identified in these models include:

Direct Mutations in the HIF Pathway: The most well-characterized resistance mechanism is the acquisition of mutations in the HIF-2α gene (EPAS1) itself. nih.govnih.gov A specific "gatekeeper" mutation, G323E, located in the drug-binding pocket, has been shown to interfere with inhibitor binding, preventing the drug from dissociating the HIF-2 complex. nih.govaacrjournals.org This same mutation was identified in both preclinical tumorgraft models and in patients who developed resistance to treatment. nih.gov Additionally, a mutation in the binding partner HIF-1β (ARNT), F446L, has been found in tumografts; this mutation increases the binding affinity for HIF-2α, potentially counteracting the effect of the inhibitor. nih.gov

Upregulation of Alternative Survival Pathways: Cancer cells can compensate for HIF-2α inhibition by activating other signaling pathways. patsnap.com One prominent mechanism is the increased expression and activity of HIF-1α, the other major HIF isoform. nih.gov In preclinical models, cells resistant to the HIF-2α inhibitor PT2399 showed lower HIF-2α levels but higher expression of HIF-1α. nih.gov Mutations in the tumor suppressor gene TP53 have also been identified in resistant cell lines and tumors, suggesting another possible alternate resistance mechanism. nih.govnih.gov

Changes in Gene Expression: Recent studies using resistant cell line models have identified other potential drivers of resistance. aacrjournals.org Integrative analysis of RNA sequencing and chromatin accessibility data in PT2399-resistant cells revealed significant upregulation of genes in the 2'-5'-oligoadenylate synthetase (OAS) family, including OAS1, OAS2, OAS3, and OASL. aacrjournals.org It is hypothesized that these proteins may promote cancer cell proliferation under the selective pressure of HIF-2α inhibition, contributing to adaptive resistance. aacrjournals.org

Table 2: Preclinical Resistance Mechanisms to HIF-2α Inhibitors
Mechanism CategorySpecific ExampleEffectPreclinical ModelReference
Target Gene MutationsHIF-2α (EPAS1) G323E mutationInterferes with drug binding to the PAS-B pocket.Tumorgrafts, Patient Samples nih.govaacrjournals.org
HIF-1β (ARNT) F446L mutationIncreases binding affinity for HIF-2α.Tumorgrafts nih.gov
Alternative Pathway ActivationUpregulation of HIF-1αCompensatory signaling to bypass HIF-2α blockade.RCC cell cultures nih.govpatsnap.com
TP53 mutationsAlters cell cycle and apoptosis regulation.Resistant cell lines, RCCs nih.govnih.gov
Upregulation of OAS family genes (OAS1, OAS2, etc.)May promote cell proliferation during treatment.Resistant 786-O cell lines aacrjournals.org

Investigation of Combination Therapeutic Modalities in Preclinical Settings

To enhance the antitumor activity of HIF-2α inhibitors and overcome resistance, researchers are actively investigating combination strategies in preclinical models. nih.gov The rationale is to target multiple, non-redundant pathways simultaneously to achieve a more potent and durable response. ascopubs.org

Combination with CDK4/6 Inhibitors: Loss of VHL function leads to HIF-2α activation, which in turn upregulates CCND1, the gene encoding cyclin D1. nih.gov Cyclin D1 partners with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cell cycle progression. nih.gov Preclinical studies combining the HIF-2α inhibitor PT2399 with a CDK4/6 inhibitor, such as palbociclib, demonstrated synergistic anti-tumor activity in VHL-deficient ccRCC cell cultures and xenografts. nih.govtargetedonc.commdpi.com

Combination with Immune Checkpoint Inhibitors (ICIs): There is a strong biological basis for combining HIF-2α inhibitors with immunotherapy. ascopubs.org HIF-2α is expressed by various cells within the tumor microenvironment, including immune cells, and can influence the immune response. aacrjournals.orgnih.gov Preclinical data suggest that HIF-2α inhibition may stimulate both innate and adaptive immune factors. ascopubs.org In a humanized mouse model of RCC, combining the HIF-2α inhibitor MK-6482 with immune checkpoint blockade resulted in greater antitumor efficacy than either agent alone, leading to increased T-cell infiltration and activation within the tumors. aacrjournals.org

Combination with Anti-Angiogenic Agents: A dual-pronged attack on the VEGF signaling axis is another promising strategy. ascopubs.org HIF-2α inhibition represses the transcription of the VEGFA gene, while VEGF receptor tyrosine kinase inhibitors (TKIs) block the receptor's activity. ascopubs.org This dual inhibition could lead to a more profound suppression of angiogenesis. ascopubs.org This is particularly relevant as chronic treatment with anti-angiogenic TKIs can increase HIF-2α levels, potentially leading to treatment resistance that could be overcome by a combination approach. ascopubs.org

Table 3: Preclinical Combination Strategies with HIF-2α Inhibitors
Combination PartnerRationalePreclinical FindingCompound(s) StudiedReference
CDK4/6 InhibitorsHIF-2α upregulates Cyclin D1, a partner for CDK4/6. Dual blockade targets both signaling and cell cycle progression.Synergistic anti-tumor activity observed in ccRCC cell cultures and xenografts.PT2399, Palbociclib nih.govmdpi.com
Immune Checkpoint Inhibitors (ICIs)HIF-2α inhibition may stimulate anti-tumor immune responses and enhance the efficacy of ICIs.Increased T-cell infiltration and activation, and enhanced tumor regression in humanized mouse models.MK-6482 ascopubs.orgaacrjournals.org
VEGF Receptor TKIsProvides dual blockade of the VEGF pathway at both the transcriptional (HIF-2α) and receptor (TKI) levels.Strong biological rationale for deeper molecular suppression of angiogenesis signaling.Belzutifan, Cabozantinib ascopubs.org

Future Directions in Preclinical Development and Mechanistic Understanding

The field of HIF-2α inhibition is rapidly evolving, with future research focused on several key areas to maximize the therapeutic potential of this drug class. nih.gov A critical goal is to develop next-generation inhibitors designed specifically to overcome known resistance mechanisms, such as the G323E gatekeeper mutation. mdpi.com

There is also significant opportunity to expand the application of HIF-2α inhibitors to other cancer types where HIF-2α is a known oncogenic driver but VHL mutations are not the primary cause. ascopubs.org This includes rare kidney cancer subtypes like fumarate (B1241708) hydratase- and succinate (B1194679) dehydrogenase-deficient RCC, as well as certain neuroendocrine tumors, where HIF-2α is also constitutively active. nih.govascopubs.org

Further preclinical investigation is needed to deepen the mechanistic understanding of how HIF-2α inhibitors affect the tumor microenvironment. nih.govmdpi.com This includes elucidating their impact on immune cell function, which could help optimize combination strategies with immunotherapies. aacrjournals.org Additionally, exploring the dual targeting of both HIF-1α and HIF-2α may offer greater therapeutic benefit in some cancers than targeting either isoform alone. nih.govmdpi.com The development of novel molecules like KD061, which dually targets HIF levels and induces ferroptosis, represents another innovative approach to potentially overcome therapeutic resistance and enhance efficacy in preclinical models. nih.gov

Q & A

Q. What molecular mechanisms underlie HIF-2α translation inhibition by small-molecule inhibitors?

HIF-2α translation inhibitors target the iron-responsive element (IRE) within the 5' untranslated region (5'UTR) of HIF-2α mRNA, disrupting its interaction with iron-regulatory proteins (IRPs) under hypoxic conditions. This prevents ribosomal assembly and suppresses constitutive and hypoxia-induced HIF-2α protein synthesis. Key experimental validation includes luciferase reporter assays using 5'UTR deletion mutants and iron chelation studies to confirm IRE dependency .

Q. How can researchers validate HIF-2α inhibition in vitro?

  • Western blotting : Measure HIF-2α protein levels under normoxic vs. hypoxic conditions (1% O₂). Include controls with iron chelators (e.g., deferoxamine) to confirm hypoxia mimicry.
  • Downstream targets : Quantify VEGF or erythropoietin (EPO) mRNA via RT-qPCR, as HIF-2α regulates these genes.
  • Dose-response assays : Use IC₅₀ values (e.g., 5 μM for HIF-2α-IN-4) to confirm inhibitor specificity .

Q. What experimental controls are critical for HIF-2α inhibition studies?

  • Oxygen tension controls : Compare normoxic (20% O₂) and hypoxic (1% O₂) conditions.
  • Genetic controls : Use siRNA/shRNA knockdown of HIF-2α or CRISPR-edited cell lines to validate inhibitor specificity.
  • Off-target checks : Assess HIF-1α protein levels to rule out cross-inhibition, as HIF-1α and HIF-2α have distinct regulatory mechanisms .

Advanced Research Questions

Q. How can contradictory data on HIF-2α’s role in cancer progression be resolved?

HIF-2α exhibits context-dependent pro-tumorigenic or tumor-suppressive effects. For example:

  • Renal cell carcinoma (RCC) : HIF-2α upregulates TRAIL receptor DR5, sensitizing cells to apoptosis, but promotes VEGF-driven angiogenesis.
  • Methodological approach : Use isoform-specific inhibitors (e.g., HIF-2α-IN-4) combined with transcriptomic profiling (RNA-seq) to identify tissue-specific signaling networks .

Q. What strategies address discrepancies between HIF-2α protein stability and mRNA levels post-inhibition?

  • Protein stability assays : Treat cells with cycloheximide to block new protein synthesis and measure HIF-2α decay rates via Western blotting.
  • mRNA quantification : Perform RT-qPCR to assess transcriptional feedback loops (e.g., HIF-2α autoregulation via PHD enzymes).
  • Proteasome inhibition : Use MG-132 or PS-341 to differentiate between translational suppression and ubiquitin-mediated degradation .

Q. How should researchers design in vivo studies to evaluate HIF-2α inhibitors?

  • Hypoxia models : Use subcutaneous xenografts in nude mice with controlled oxygen chambers (e.g., 8% O₂) to mimic tumor microenvironments.
  • Pharmacodynamic markers : Measure HIF-2α target genes (e.g., VEGF, EPO) in serum or tumor lysates.
  • Combination therapies : Co-administer with proteasome inhibitors (e.g., PS-341) to amplify DR5-mediated apoptosis in RCC models .

Q. What statistical frameworks are recommended for analyzing HIF-2α inhibitor efficacy?

  • Sample size justification : Use power analysis (α=0.05, β=0.2) based on pilot data for effect sizes (e.g., Cohen’s d for protein reduction).
  • Hierarchical modeling : Account for nested variables (e.g., technical replicates, multiple cell lines).
  • Bayesian approaches : Incorporate prior data on HIF-2α inhibition kinetics to refine posterior probability estimates .

Methodological Best Practices

  • Hypoxia induction : Validate hypoxia chambers with pimonidazole adduct staining or HIF-1α/HIF-2α immunoblotting .
  • Inhibitor solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
  • Data transparency : Archive raw blot images, statistical code (e.g., R/Python scripts), and reagent lot numbers for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.